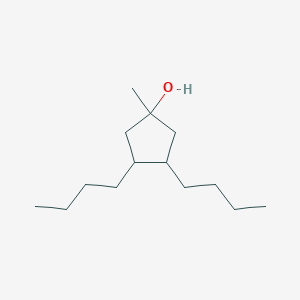
Hexyl 8-sulfanyloctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 8-sulfanyloctanoate is an organic compound with the molecular formula C14H28O2S It features a hexyl group attached to an 8-sulfanyloctanoate moiety, which includes an ester and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexyl 8-sulfanyloctanoate can be synthesized through esterification reactions. One common method involves the reaction of 8-sulfanyloctanoic acid with hexanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl 8-sulfanyloctanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to alcohols under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
Hexyl 8-sulfanyloctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Hexyl 8-sulfanyloctanoate involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Hexyl 8-sulfanyloctanoate can be compared with other similar compounds, such as:
Octyl 8-sulfanyloctanoate: Similar structure but with an octyl group instead of a hexyl group.
Hexyl 8-sulfanyldecanoate: Similar structure but with a longer carbon chain.
Hexyl 8-sulfanylhexanoate: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific combination of a hexyl group and an 8-sulfanyloctanoate moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
923262-84-4 |
|---|---|
Molekularformel |
C14H28O2S |
Molekulargewicht |
260.44 g/mol |
IUPAC-Name |
hexyl 8-sulfanyloctanoate |
InChI |
InChI=1S/C14H28O2S/c1-2-3-4-9-12-16-14(15)11-8-6-5-7-10-13-17/h17H,2-13H2,1H3 |
InChI-Schlüssel |
DCOKHBLYWJEIAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)CCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)

![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)



![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)

![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)

![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)

